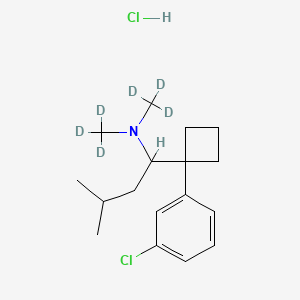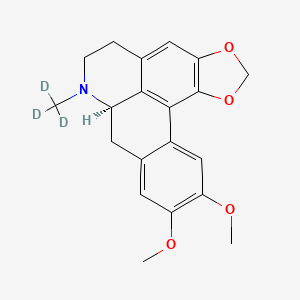
L-Dicentrine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Dicentrine-d3 is a deuterated form of dicentrine, an aporphine alkaloid. This compound is primarily used in biochemical and pharmacological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Dicentrine-d3 typically involves the incorporation of deuterium atoms into the dicentrine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the desired purity and isotopic enrichment. The production process is optimized to ensure cost-effectiveness and scalability while maintaining the quality of the final product .
化学反応の分析
Types of Reactions
L-Dicentrine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may require the presence of a catalyst or a specific solvent to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce deuterated analogs with different degrees of hydrogenation. Substitution reactions can result in a wide range of substituted products, depending on the nucleophile or electrophile used .
科学的研究の応用
L-Dicentrine-d3 has a wide range of scientific research applications, including:
Chemistry: It is used to study the reaction mechanisms and pathways of dicentrine and its derivatives.
Biology: this compound is used to investigate the metabolic pathways and pharmacokinetics of dicentrine in biological systems.
Medicine: Research on this compound has shown potential anticancer and anti-inflammatory properties.
Industry: this compound is used in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of L-Dicentrine-d3 involves its interaction with various molecular targets and pathways. In cancer cells, it has been shown to induce apoptosis (programmed cell death) by modulating the activity of transcription factors such as NF-κB and AP-1. This leads to the activation of caspases and the inhibition of anti-apoptotic proteins, resulting in cell death . Additionally, this compound has been shown to inhibit the invasion and migration of cancer cells by suppressing the expression of invasive proteins and blocking key signaling pathways such as TAK1, p38, JNK, and Akt .
類似化合物との比較
L-Dicentrine-d3 is unique compared to other similar compounds due to the presence of deuterium atoms, which provide distinct advantages in research applications. Similar compounds include:
Dicentrinone: Another aporphine alkaloid with similar anticancer properties but different molecular targets and pathways.
Tetrandrine: An alkaloid with anti-inflammatory and anticancer properties, but with a different mechanism of action and molecular structure.
Fangchinoline: An alkaloid with similar biological activities but different chemical properties and molecular targets.
特性
分子式 |
C20H21NO4 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
(12R)-16,17-dimethoxy-11-(trideuteriomethyl)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene |
InChI |
InChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m1/s1/i1D3 |
InChIキー |
YJWBWQWUHVXPNC-XEVIKCSCSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1CCC2=CC3=C(C4=C2[C@H]1CC5=CC(=C(C=C54)OC)OC)OCO3 |
正規SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


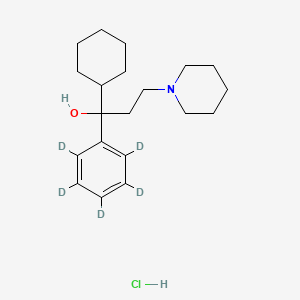
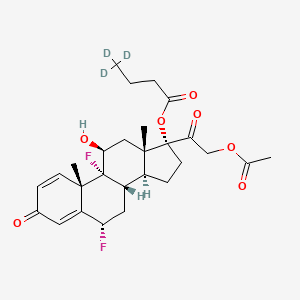
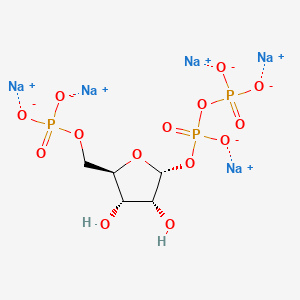


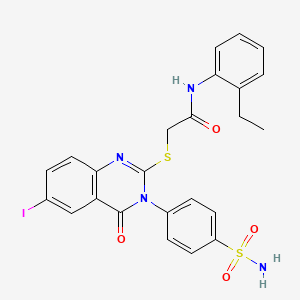

![2-[4-[[4-(2-Benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-yl)oxy-4-oxobutanoyl]oxymethyl]triazol-1-yl]acetic acid](/img/structure/B12411529.png)
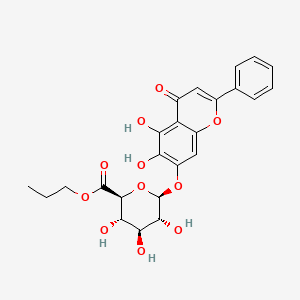
![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
![1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone](/img/structure/B12411546.png)


